molecular formula C9H12N2O3S B1279333 N,N-dimethyl-4-sulfamoylbenzamide CAS No. 38576-77-1

N,N-dimethyl-4-sulfamoylbenzamide

Cat. No. B1279333
CAS RN: 38576-77-1
M. Wt: 228.27 g/mol
InChI Key: PATCOXOSYWGZRL-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-sulfamoylbenzamide is a compound that falls within the class of sulfabenzamides, which are characterized by a sulfonamide group attached to a benzamide moiety. These compounds are of interest in medicinal chemistry due to their potential pharmacological properties. The sulfamoyl group (SO2NH2) is a key functional group in this class of compounds, and its presence is essential for the biological activity of many drugs .

Synthesis Analysis

The synthesis of sulfamates, which are closely related to sulfabenzamides, typically involves the reaction of alcohols or phenols with sulfamoyl chloride. However, this method is limited by the lability of the O-sulfamate group, particularly under basic conditions. To overcome this limitation, a protecting group strategy has been developed, where the sulfamate NH protons are replaced with 2,4-dimethoxybenzyl groups, allowing for a more flexible approach to the synthesis of phenolic O-sulfamates. This method involves several key steps, including the reaction of 1,1'-sulfonylbis(2-methyl-1H-imidazole) with a phenol, methylation, displacement with a dibenzylamine, and deprotection with trifluoroacetic acid .

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-4-sulfamoylbenzamide can be inferred from related compounds. For instance, the crystal structure of N-(dimethylcarbamothioyl)-4-fluorobenzamide and its metal complexes have been characterized, revealing that the metal atom coordinates via two sulfur atoms and two oxygen atoms, resulting in a slightly distorted square planar geometry. The bond lengths and angles in these complexes suggest considerable electronic delocalization in the chelate ring .

Chemical Reactions Analysis

The chemical behavior of alkylated sulfabenzamides has been studied through electron ionization mass spectrometry. It was found that the fragmentation of these compounds proceeds via a specific rearrangement process, leading to the formation of stable N-alkylphenylcyanide cations. This behavior is indicative of the reactivity patterns that might be expected from N,N-dimethyl-4-sulfamoylbenzamide under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethylbenzamides have been studied through their metabolism by rat liver microsomes. The metabolism results in the formation of N-methylbenzamides and formaldehyde, proceeding via an intermediate N-hydroxymethyl-N-methylbenzamide. The kinetic deuterium isotope effects observed provide insights into the reaction mechanism, which involves direct hydrogen atom abstraction to form a carbon-centered radical . Additionally, the electrochemical behavior of related compounds has been investigated using cyclic voltammetry, demonstrating that these compounds exhibit electroactive properties .

Scientific Research Applications

Synthesis and Labeling

  • N,N-dimethyl-4-sulfamoylbenzamide derivatives have been used in the synthesis of tritium-labeled compounds for biochemical studies. For example, N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a potent C-C chemokine receptor 1 (CCR1) antagonist, was successfully labeled with tritium using an organoiridium catalyst, allowing for detailed study of its binding and interaction patterns (Yang et al., 2015).

Environmental Applications

  • N,N-dimethyl-4-sulfamoylbenzamide derivatives have been employed in environmental science, particularly in the removal of heavy metals from aqueous solutions. N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide was impregnated into the hydrous zirconium oxide matrix to create a composite material used for the efficient removal of Ni(II) from the aqueous environment. The composite demonstrated high removal efficiency under optimized conditions and was studied for its adsorption capacity and kinetics, highlighting its potential for heavy metal remediation in water bodies (Rahman & Nasir, 2019).

Chemical Analysis and Detection

  • Compounds with the N,N-dimethyl-4-sulfamoylbenzamide moiety have been utilized in analytical chemistry for the detection and quantification of various elements. A spectrophotometric method was developed using 4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide for the determination of trace amounts of Zr(IV) in environmental and biological samples. The method demonstrated high sensitivity, selectivity, and practical applicability, illustrating the potential of such compounds in analytical methodologies (Al-Kady, 2012).

Spectroscopic Characterization and Sensor Development

  • 4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide has been used in the construction of carbon potentiometric sensors for the selective determination of zirconium ions. These sensors exhibited good selectivity and sensitivity, highlighting the potential of N,N-dimethyl-4-sulfamoylbenzamide derivatives in the development of novel chemical sensors for environmental monitoring and industrial applications (Mohamed et al., 2020).

properties

IUPAC Name

N,N-dimethyl-4-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-11(2)9(12)7-3-5-8(6-4-7)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATCOXOSYWGZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438587
Record name N,N-dimethyl-4-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-sulfamoylbenzamide

CAS RN

38576-77-1
Record name N,N-dimethyl-4-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-carboxybenzenesulfonamide (5 g; 24.8 mmol; 1 eq) in THF (75 mL) at 0° C. is added in one portion 1,1′-carbonyl diimidazole (4.8 g; 29.8 mmol; 1.2 eq) and the reaction mixture is stirred for 3 h at room temperature. A solution of dimethylamine (37.3 mL; 2 M; 74.6 mmol; 3 eq) in THF is added dropwise over 20 min and the reaction mixture is stirred at room temperature for 1 h. The solvent is removed under reduced pressure and the residue is diluted with EtOAc (100 mL) and the organic phase is washed with a 10% solution of NaHCO3 (30 mL). The white precipitate formed in the aqueous phase is filtered off, washed with water and dried under vacuum to afford 4.1 g (72%) of the title compound as a white solid. 1H NMR (DMSO-d6) δ 7.86 (d, J=8.3 Hz, 2H), 7.58 (d, J=8.3 Hz, 2H), 7.45 (s, 2H), 3.00 (s, 3H), 2.88 (s, 3H). HPLC (max plot) 99%; Rt 1.07 min. LC/MS: (ES+): 229.0.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
37.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
72%

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